DL-Asparagine monohydrate
Overview
Description
DL-Asparagine monohydrate is a racemic mixture of the non-essential amino acids, L-asparagine and D-asparagine. It is commonly used in growth media for bacterial cultures and has various applications in the pharmaceutical and biochemical industries. The compound has the chemical formula C4H8N2O3·H2O and a molecular weight of 150.13 g/mol .
Mechanism of Action
Target of Action
DL-Asparagine monohydrate, a racemic mixture of the non-essential amino acids L and D-asparagine , primarily targets several proteins in the body. It acts as an inhibitor for Sodium-coupled neutral amino acid transporters . It also interacts with other proteins such as Neutral amino acid transporter B(0), Asparagine synthetase [glutamine-hydrolyzing], Asparagine–tRNA ligase, cytoplasmic, Isoaspartyl peptidase/L-asparaginase, and Probable asparagine–tRNA ligase, mitochondrial .
Mode of Action
This compound plays a crucial role in the metabolism of toxic ammonia in the body. It achieves this through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine is involved in the metabolic control of cell functions, particularly in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . This process is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Result of Action
As a non-essential amino acid, asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . It has also been shown to inhibit the activity of enzymes such as guanine nucleotide-binding proteins, toll-like receptors, and response elements .
Biochemical Analysis
Biochemical Properties
DL-Asparagine monohydrate is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Cellular Effects
This compound is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . It is involved in the metabolic control of cell functions in nerve and brain tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the metabolism of toxic ammonia in the body. This is achieved through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Temporal Effects in Laboratory Settings
This compound is soluble in water, acids, and alkalis . It is recommended to be stored in a cool, dry place in a well-sealed container, away from oxidizing agents
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Asparagine monohydrate can be synthesized through the amidation of aspartic acid with ammonia. The reaction typically involves the use of asparagine synthetase, an enzyme that catalyzes the conversion of aspartic acid and ammonia to asparagine in the presence of adenosine triphosphate (ATP) .
Industrial Production Methods: In industrial settings, this compound is produced through chemical synthesis involving the reaction of aspartic acid with ammonia under controlled conditions. The product is then crystallized and purified to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: DL-Asparagine monohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to aspartic acid and ammonia by the enzyme asparaginase.
Amidation: It can participate in amidation reactions to form other amides.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of asparaginase enzyme under physiological conditions.
Amidation: Requires the presence of ammonia and asparagine synthetase enzyme.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Amidation: Various amides, depending on the specific reaction conditions.
Scientific Research Applications
DL-Asparagine monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Asparagine: The L-isomer of asparagine, which is naturally occurring and biologically active.
D-Asparagine: The D-isomer of asparagine, which is less common and not typically found in nature.
DL-Aspartic Acid: A racemic mixture of the D- and L-isomers of aspartic acid, which is a precursor to asparagine.
Uniqueness: DL-Asparagine monohydrate is unique in that it is a racemic mixture, containing both the L- and D-isomers of asparagine. This allows it to be used in a variety of applications where the specific isomer is not critical. Additionally, its monohydrate form makes it more stable and easier to handle in various industrial and research settings .
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28088-48-4 | |
Record name | L-Asparagine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |
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DSSTOX Substance ID |
DTXSID10883220 | |
Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Asparagine | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
Record name | Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
Record name | ASPARAGINE | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Asparagine | |
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Mechanism of Action |
Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |
Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
Record name | (-)-Asparagine | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
Record name | Asparagine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00174 | |
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Record name | ASPARAGINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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